molecular formula C11H13IN4O3 B10831770 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Cat. No.: B10831770
M. Wt: 376.15 g/mol
InChI Key: KJNOBXXCZQLWLF-CAHLUQPWSA-N
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Description

7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is a dideoxynucleoside compound primarily used in DNA synthesis and sequencing reactions . This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which makes it a valuable tool in molecular biology and genetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves multiple steps, starting from the appropriate nucleoside precursor. The iodination at the 7-position is typically achieved using iodine or iodinating agents under controlled conditions. The removal of hydroxyl groups at the 2’ and 3’ positions is accomplished through deoxygenation reactions, often using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: The compound is employed in DNA sequencing and synthesis, enabling the study of genetic material and the development of new sequencing technologies.

    Medicine: Research into antiviral and anticancer therapies often utilizes this compound due to its ability to interfere with DNA replication.

    Industry: It is used in the production of diagnostic reagents and kits for genetic testing and research.

Mechanism of Action

The mechanism of action of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves its incorporation into DNA strands during synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of DNA polymerases and a valuable tool in sequencing and therapeutic applications .

Comparison with Similar Compounds

    2’,3’-Dideoxyadenosine: Another dideoxynucleoside used in DNA synthesis and sequencing.

    2’,3’-Dideoxycytidine: Known for its antiviral properties and use in HIV treatment.

    2’,3’-Dideoxyuridine: Utilized in genetic research and antiviral studies.

Uniqueness: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is unique due to the presence of the iodine atom at the 7-position, which allows for specific chemical modifications and applications. This structural feature distinguishes it from other dideoxynucleosides and enhances its utility in various research and industrial applications .

Properties

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOBXXCZQLWLF-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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